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Introduction

AZDO0328 is a potent and selective partial agonist of the a7 nicotinic acetylcholine receptor (a7
NAChR) that was investigated for the treatment of cognitive deficits in neurological and
psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] Understanding the
pharmacokinetic and metabolic profile of a drug candidate is crucial for its development and for
predicting its safety and efficacy in humans. This technical guide provides a comprehensive
overview of the available data on the pharmacokinetics and metabolism of AZD0328, compiled
from preclinical and clinical studies.

Pharmacokinetics

The pharmacokinetic profile of AZD0328 has been evaluated in both preclinical species and
humans. While comprehensive quantitative data from all studies is not publicly available, this
section summarizes the key findings regarding its absorption, distribution, metabolism, and
excretion (ADME).

Preclinical Pharmacokinetics

Preclinical studies in rats, dogs, and monkeys have suggested that AZD0328 possesses
favorable pharmacokinetic properties.[2] However, specific quantitative parameters such as
Cmax, Tmax, AUC, and half-life from these studies are not readily available in the public
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domain. General observations indicate that the compound is orally bioavailable and achieves
relevant plasma concentrations in these species.[3]

Human Pharmacokinetics

The pharmacokinetics of AZD0328 have been assessed in healthy volunteers through single
ascending dose (SAD) and multiple ascending dose (MAD) studies. A key Phase 1 study
(NCT00738959) was conducted in healthy young Japanese and Caucasian male volunteers to
evaluate the safety, tolerability, and pharmacokinetics of single and multiple oral doses of
AZD0328.[4]

In these clinical studies, AZD0328 was administered at doses up to 2 mg in SAD studies and
up to 1.35 mg for 13 days in MAD studies.[3] While the specific pharmacokinetic parameters
from the NCT00738959 study are not publicly detailed, it was established that the drug is
renally cleared.[3] This suggests that the kidneys are a primary route of elimination for
AZD0328 and its metabolites.

Table 1. Summary of Human Pharmacokinetic Studies

Key Findings
Study . . Doses ]
L Population Study Design . (Publicly
Identifier Administered .
Available)
Randomized,
Double-Blind, Assessed safety,
Healthy o .
Placebo- Not specified in tolerability, and
NCT00738959 Japanese and ) o
] Controlled, public records pharmacokinetic
Caucasian Males
Parallel-Group, s.[4]
SAD & MAD
Upto2m
P g AZDO0328 is
Healthy (SAD), Up to
General Phase 1 SAD & MAD renally cleared.
Volunteers 1.35 mg for 13 3]
days (MAD)

Metabolism
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The metabolism of AZD0328 has been investigated extensively through in vitro studies,
providing valuable insights into its biotransformation pathways and the enzymes responsible.

In Vitro Metabolism

A pivotal study by Zhou et al. characterized the in vitro metabolism of AZD0328 across different
species, including humans, rats, dogs, and guinea pigs, using hepatocytes and liver
microsomes.[1][2]

A significant finding from these studies is the marked difference in metabolic stability across
species. AZD0328 was found to be highly stable in human hepatocytes, with only about 2%
metabolism observed after a 4-hour incubation. In contrast, the compound was extensively
metabolized in rat, dog, and guinea pig hepatocytes, with metabolism rates of 55%, 68%, and
96%, respectively, over the same period.[1]

Table 2: In Vitro Metabolic Stability of AZD0328 in Hepatocytes (4-hour incubation)

Species Metabolism Rate (%)
Human ~2
Rat 55
Dog 68
Guinea Pig 96

[Source: Zhou et al.][1]

Metabolic Pathways and Metabolites

The primary metabolic pathway for AZD0328 in humans is N-oxidation, leading to the formation
of the N-oxide metabolite (M6).[1] This was the only metabolite detected in human hepatocyte
incubations. In preclinical species, where metabolism is more extensive, other metabolic
pathways are also observed, including hydroxylation of the azabicyclo-octane or furopyridine
moieties of the molecule.[1][2]

A dog-specific metabolite, the pyridine N-methylation product of AZD0328 (M2), was identified
and was not observed in human or other preclinical species.[1][2] An N-glucuronide metabolite
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of AZD0328 has also been observed in human liver microsomes.[1]

Enzymes Involved in Metabolism

Multiple enzymes have been identified as being involved in the metabolism of AZD0328. The
formation of the major human metabolite, the N-oxide (M6), is catalyzed by several enzymes,
including Cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4/5, as well as Flavin-
containing monooxygenases (FMO) FMO1 and FMO3.[1][2] The involvement of multiple
enzymes suggests that the potential for clinically significant drug-drug interactions due to
inhibition of a single metabolic pathway is relatively low.[1]

Experimental Protocols

This section provides an overview of the methodologies employed in the key in vitro
metabolism studies of AZD0328. Detailed protocols for in vivo pharmacokinetic studies and
specific bioanalytical methods for AZD0328 are not publicly available.

In Vitro Metabolism Studies (Based on Zhou et al.)

Objective: To investigate the metabolic profile and stability of AZD0328 in liver microsomes and
hepatocytes from humans, rats, dogs, and guinea pigs, and to identify the enzymes
responsible for its metabolism.

Materials:

e [**C]AZD0328

o Cryopreserved hepatocytes (human, rat, dog, guinea pig)
e Human liver microsomes (HLM)

o cDNA-expressed human CYP and FMO enzymes
 NADPH regenerating system

o LC-MS/MS for metabolite identification and quantification

Methodology:
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e Hepatocyte Incubations:

o

Cryopreserved hepatocytes were thawed and suspended in incubation medium.

[¢]

[1*C]AZD0328 was added to the hepatocyte suspension and incubated at 37°C.

[¢]

Aliquots were taken at various time points (e.g., up to 4 hours), and the reaction was
guenched with acetonitrile.

[¢]

Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine
the percentage of parent drug remaining and to identify metabolites.

e Liver Microsome Incubations:

o AZDO0328 was incubated with pooled human liver microsomes in the presence of an
NADPH regenerating system at 37°C.

o The reaction was terminated, and the samples were processed for LC-MS/MS analysis.
e Enzyme Phenotyping:

o Incubations were conducted with a panel of cDNA-expressed human CYP and FMO
enzymes to identify the specific enzymes responsible for the formation of the N-oxide
metabolite.

o Chemical inhibitors of specific CYP and FMO enzymes were also used in incubations with
HLM to confirm the contribution of each enzyme.

Data Analysis:
e The rate of disappearance of AZD0328 was used to determine its metabolic stability.
o Metabolites were identified based on their mass spectral data.

o The relative contribution of different enzymes to the metabolism of AZD0328 was determined
by comparing the rate of metabolite formation in the presence and absence of specific
inhibitors or by using recombinant enzymes.
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Caption: Proposed metabolic pathways of AZD0328.

In Vitro Metabolism Experimental Workflow
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Caption: Workflow for in vitro metabolism studies of AZD0328.

Conclusion

The pharmacokinetic and metabolic properties of AZD0328 have been characterized through a
combination of in vitro and in vivo studies. The compound exhibits notable inter-species
differences in its metabolic stability, being significantly more stable in humans than in preclinical
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species such as rats, dogs, and guinea pigs. The primary route of metabolism in humans is N-
oxidation, mediated by multiple CYP and FMO enzymes, which minimizes the risk of drug-drug
interactions. AZD0328 is cleared from the body primarily through renal excretion. While
detailed quantitative pharmacokinetic data from clinical trials are not fully public, the available
information provides a solid foundation for understanding the disposition of AZD0328 in
biological systems. Further disclosure of clinical pharmacokinetic data would allow for a more
complete and quantitative assessment of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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